3-Isobutyl-1H-pyrazole-5-carboxylic acid

Description

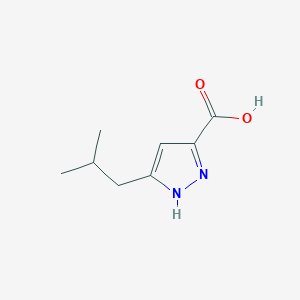

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAWPZXEVMMJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92933-49-8 | |

| Record name | 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutyl-1H-pyrazole-5-carboxylic acid, with the CAS number 92933-49-8, is a heterocyclic organic compound featuring a pyrazole core. The pyrazole motif is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the known properties, potential synthesis, and likely biological significance of this compound, tailored for professionals in research and drug development. Due to the limited publicly available data for this specific molecule, this guide also incorporates general characteristics and experimental approaches common to this class of compounds, offering a foundational framework for further investigation.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in public literature, its basic properties can be summarized. Further experimental determination of the properties listed as "Not Available" is highly recommended for any research application.

| Property | Value | Source |

| CAS Number | 92933-49-8 | - |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | Calculated |

| IUPAC Name | This compound | |

| InChI Key | OCAWPZXEVMMJMI-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity | ≥95% (Commercially available) | |

| Storage Temperature | -20°C | |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Aqueous Solubility | Not Available | - |

| pKa | Not Available | - |

Spectroscopic Data Analysis (Predicted)

Direct spectroscopic data for this compound is not currently published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the isobutyl group, the pyrazole ring proton, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~6.5 - 7.0 | s | 1H | Pyrazole C4-H |

| ~2.6 - 2.8 | d | 2H | -CH₂- |

| ~1.8 - 2.1 | m | 1H | -CH(CH₃)₂ |

| ~0.9 - 1.0 | d | 6H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR would provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | -COOH |

| ~140 - 150 | Pyrazole C3/C5 |

| ~105 - 115 | Pyrazole C4 |

| ~35 - 45 | -CH₂- |

| ~25 - 35 | -CH(CH₃)₂ |

| ~20 - 25 | -CH(CH₃)₂ |

IR Spectroscopy (Predicted)

The infrared spectrum would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~2960 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600 | C=N stretch (Pyrazole ring) |

| ~1470 | C-H bend (Aliphatic) |

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound.

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular ion) |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthesis could start from the Claisen condensation of a ketone bearing the isobutyl group (e.g., 4-methyl-2-pentanone) with diethyl oxalate, followed by cyclization with hydrazine.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

-

Step 1: Formation of the 1,3-Dicarbonyl Intermediate. To a solution of sodium ethoxide in anhydrous ethanol, slowly add 4-methyl-2-pentanone followed by diethyl oxalate at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred and allowed to warm to room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified to yield the crude 1,3-dicarbonyl intermediate.

-

Step 2: Cyclization to form the Pyrazole Ring. The crude intermediate is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate is added, and the mixture is refluxed for several hours.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Biological Activity and Potential Applications in Drug Development

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and neurological effects. The carboxylic acid moiety at the 5-position provides a key site for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Known Activities of Pyrazole Carboxylic Acids

-

Anti-inflammatory: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[1]

-

Anticancer: The pyrazole ring is a feature of several kinase inhibitors used in cancer therapy. The carboxylic acid group can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins.

-

Antimicrobial: Various substituted pyrazoles have demonstrated activity against a range of bacterial and fungal pathogens.[2]

Potential Signaling Pathway Involvement

Given the prevalence of the pyrazole core in kinase inhibitors, a hypothetical workflow for investigating the interaction of this compound with a generic kinase signaling pathway is presented below.

Caption: Workflow for evaluating kinase inhibition and a hypothetical signaling pathway.

Conclusion

This compound represents a molecule of interest for drug discovery and development due to its pyrazole core structure. While specific experimental data for this compound is sparse, this guide provides a foundational understanding based on the well-established chemistry and pharmacology of this compound class. Further experimental characterization of its physicochemical properties, spectroscopic profile, and biological activities is essential to fully elucidate its potential. The proposed synthetic route and experimental workflows offer a starting point for researchers aiming to investigate this and related molecules.

References

An In-depth Technical Guide to the Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-isobutyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust three-step process involving a Claisen condensation, cyclization with hydrazine, and subsequent hydrolysis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Core Synthetic Pathway

The most common and efficient synthesis of this compound involves a three-step sequence starting from readily available commercial reagents. The overall pathway is as follows:

-

Claisen Condensation: 4-Methyl-2-pentanone is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to yield ethyl 2,4-dioxo-6-methylheptanoate.

-

Cyclization: The resulting β-diketoester is then cyclized by treatment with hydrazine hydrate to form ethyl 3-isobutyl-1H-pyrazole-5-carboxylate.

-

Hydrolysis: The final step is the saponification of the ethyl ester to the desired carboxylic acid using a base like sodium hydroxide, followed by acidification.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of structurally related pyrazole carboxylic acids.[1]

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

This step involves the Claisen condensation of 4-methyl-2-pentanone with diethyl oxalate.

Methodology:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere and cooling to -20°C.

-

To this cooled solution, 4-methyl-2-pentanone and diethyl oxalate are added sequentially, maintaining the temperature at -20°C.

-

The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature overnight.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with dilute hydrochloric acid.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude product.

| Parameter | Value | Reference |

| Yield | 89.0% | [1] |

| Physical State | Colorless oil | [1] |

Step 2: Synthesis of Ethyl 3-Isobutyl-1H-pyrazole-5-carboxylate

The intermediate β-diketoester is cyclized using hydrazine hydrate to form the pyrazole ring.

Methodology:

-

The crude ethyl 2,4-dioxo-6-methylheptanoate is dissolved in glacial acetic acid and cooled to 0°C.

-

Hydrazine hydrate (80% solution) is added dropwise over 30 minutes.

-

The mixture is then heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath, and the acetic acid is removed under vacuum.

-

The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the pyrazole ester.

| Parameter | Value | Reference |

| Yield | 96.0% | [1] |

| Physical State | White solid | [1] |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology:

-

The ethyl 3-isobutyl-1H-pyrazole-5-carboxylate is dissolved in ethanol.

-

An aqueous solution of sodium hydroxide (e.g., 10%) is added with stirring.

-

The mixture is heated to 80°C for approximately 2 hours, or until the reaction is complete as monitored by TLC.

-

The ethanol is removed under reduced pressure.

-

The residue is diluted with water and acidified with dilute hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

| Parameter | Value |

| Physical State | Solid |

| Purity | >95% |

Characterization Data

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a detailed and actionable protocol for the synthesis of this compound, intended to support research and development in the chemical and pharmaceutical sciences. The presented methodology is based on reliable and high-yielding reactions, ensuring a practical approach for laboratory-scale synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-Alkyl-1H-pyrazole-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-alkyl-1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including acting as inhibitors of enzymes such as sodium-glucose cotransporter 2 (SGLT2), making them crucial in the development of treatments for type 2 diabetes. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of 3-alkyl-1H-pyrazole-5-carboxylic acid derivatives primarily revolves around three robust and versatile methodologies: the Knorr pyrazole synthesis, 1,3-dipolar cycloaddition reactions, and various multicomponent reactions. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method for the construction of the pyrazole ring.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of 3-alkyl-1H-pyrazole-5-carboxylic acid derivatives, a β-ketoester bearing the desired alkyl group at the β-position is a key starting material. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

Logical Workflow for Knorr Pyrazole Synthesis

Caption: General mechanism of the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition

Another powerful strategy for the synthesis of pyrazole-5-carboxylates is the [3+2] cycloaddition reaction between a diazo compound and an alkyne or alkene. To obtain the desired substitution pattern, ethyl diazoacetate is a common 1,3-dipole, which reacts with an appropriately substituted alkyne. The regioselectivity of the cycloaddition is a key consideration and can be influenced by the electronic and steric nature of the substituents on both the diazo compound and the dipolarophile.

Experimental Workflow for 1,3-Dipolar Cycloaddition

Caption: Synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to complex molecules in a one-pot fashion.[3][4][5] Several MCRs have been developed for the synthesis of substituted pyrazoles. A common strategy involves the in situ generation of a 1,3-dicarbonyl intermediate, which then undergoes cyclization with a hydrazine.[4][5] For example, the reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to highly substituted pyrazoles. The specific substitution pattern of the final product can be controlled by the choice of the starting materials.

Signaling Pathway for a Four-Component Pyrazole Synthesis

Caption: A four-component reaction for the synthesis of pyrazole derivatives.[5]

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 3-alkyl-1H-pyrazole-5-carboxylic acid derivatives and related structures based on the aforementioned strategies.

Table 1: Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2,4-dioxovalerate | Hydrazine monohydrate | EtOH/AcOH | - | RT | 15 | 74 | [6] |

| Ethyl 2,4-dioxopentanoate | Hydrazine hydrate | Ethanol | - | 0 | 1 | 97 | [6] |

| Ethyl benzoylacetate | Phenylhydrazine | - | - | Reflux | 1 | - | [7] |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 100 | 1 | - | [7] |

| Diethyl oxalate & Acetophenone derivatives | Hydrazine hydrate | Ethanol | Glacial acetic acid | - | - | - | [8] |

Table 2: 1,3-Dipolar Cycloaddition

| Dipolarophile | Diazo Compound | Base/Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| α-methylene carbonyl compounds | Ethyl diazoacetate | DBU | Acetonitrile | RT | 90 min | 65 | |

| Methyl propiolate | Ethyl diazoacetate | H₂SO₄ | H₂O/TPGS-750-M | RT | 20 h | 55-76 | [9] |

| Acetyl acetone | Nitrile imines | Chloramine-T | - | Reflux | 2-3 h | 59-78 |

Table 3: Multicomponent Reactions

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Aldehydes | Malononitrile | Hydrazine hydrate | Ethyl acetoacetate | Taurine | Water | 80 | 2 h | 85-92 | [10] |

| Enaminones | Alkynes | Hydrazine hydrochlorides | - | Rh-catalyst | - | - | - | 51-75 | [11] |

| Ethyl acetoacetate | Thiosemicarbazide | Benzaldehyde | - | - | Ethanol | Reflux | - | Low | [3] |

Experimental Protocols

Protocol 1: Knorr Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate[8]

Materials:

-

Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol)

-

Hydrazine monohydrate (5.4 mL, 110.68 mmol)

-

Ethanol/Acetic acid (100/1 mL)

-

Water

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of ethyl 2,4-dioxovalerate in a mixture of ethanol and acetic acid at 0 °C, slowly add hydrazine monohydrate dropwise.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Pour the reaction mixture into water (50 mL) and add saturated aqueous NaHCO₃ solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Protocol 2: 1,3-Dipolar Cycloaddition for Ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate[3]

Materials:

-

α-methylene carbonyl compound (e.g., deoxybenzoin, 6.75 mmol)

-

Ethyl diazoacetate (EDA) (10.8 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (11.5 mmol)

-

Acetonitrile (5 mL)

-

Argon atmosphere

Procedure:

-

To a magnetically stirred solution of the α-methylene carbonyl compound in acetonitrile, add ethyl diazoacetate and DBU.

-

Stir the reaction under an argon atmosphere at room temperature.

-

Monitor the complete decomposition of EDA by TLC and GC analysis (typically 90 minutes).

-

Upon completion, purify the product by flash chromatography.

Protocol 3: Multicomponent Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles[12]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydrazine hydrate (1.2 mmol)

-

Taurine (15 mol%)

-

Water (5 mL)

Procedure:

-

To a mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water, add taurine.

-

Stir the reaction mixture at 80 °C for 2 hours.

-

Monitor the reaction progress by TLC.

-

After completion, the solid product that forms is filtered, washed with hot water, and recrystallized from ethanol.

Conclusion

The synthesis of 3-alkyl-1H-pyrazole-5-carboxylic acid derivatives can be achieved through several efficient and versatile synthetic routes. The Knorr pyrazole synthesis, 1,3-dipolar cycloadditions, and multicomponent reactions stand out as the most prominent and adaptable methods. The choice of a particular synthetic pathway will be dictated by the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important class of heterocyclic compounds. Further optimization of the presented conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Isobutyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 3-isobutyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic spectroscopy and pyrazole chemistry to present a detailed, predictive analysis. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (pyrazole) | ~6.8 | s | - |

| -CH₂- (isobutyl) | ~2.6 | d | ~7.4 |

| -CH- (isobutyl) | ~2.0 | m | - |

| -CH₃ (isobutyl) | ~0.9 | d | ~6.6 |

| -NH (pyrazole) | >10 | br s | - |

| -OH (carboxylic acid) | >12 | br s | - |

Solvent: DMSO-d₆ s: singlet, d: doublet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | ~165-185 |

| C-5 (pyrazole) | ~140 |

| C-3 (pyrazole) | ~155 |

| C-4 (pyrazole) | ~105 |

| -CH₂- (isobutyl) | ~35 |

| -CH- (isobutyl) | ~28 |

| -CH₃ (isobutyl) | ~22 |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - OH]⁺ |

| 123 | [M - COOH]⁺ |

| 111 | [M - C₄H₉]⁺ (loss of isobutyl group) |

| 57 | [C₄H₉]⁺ (isobutyl cation) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer.[1][2] |

| 2800-3200 | N-H stretch | Broad, may be obscured by the O-H stretch. |

| ~2960 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Strong, characteristic of a carboxylic acid.[1][2] |

| ~1640 | C=N stretch | Pyrazole ring |

| ~1560 | C=C stretch | Pyrazole ring |

| 1210-1320 | C-O stretch | Carboxylic acid |

| 1395-1440 & 910-950 | O-H bend | Carboxylic acid |

Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A Plausible Route

A common and effective method for the synthesis of pyrazole-5-carboxylic acids involves the condensation of a β-diketone or a related species with hydrazine, followed by oxidation.

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

-

To a solution of sodium ethoxide in anhydrous ethanol, slowly add ethyl acetate and 4-methyl-2-pentanone (isobutyl methyl ketone) at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketone.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 2,4-dioxo-6-methylheptanoate in ethanol.

-

Add a stoichiometric amount of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture and add an aqueous solution of a strong base (e.g., 2 M NaOH).

-

Heat the mixture to reflux to hydrolyze the ester.

-

Cool the mixture and acidify with a dilute acid (e.g., 2 M HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or gas chromatography inlet.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the characterization of the target compound and a plausible synthetic pathway.

Figure 1. Characterization Workflow.

Figure 2. Plausible Synthetic Pathway.

References

In-Depth Technical Guide to the 1H NMR Spectrum of 3-isobutyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-isobutyl-1H-pyrazole-5-carboxylic acid. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. It includes a detailed breakdown of the expected spectral data, a plausible experimental protocol for the synthesis of the compound, and a standard procedure for 1H NMR sample preparation.

Predicted 1H NMR Spectral Data

The predicted 1H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are estimated based on the typical ranges for protons in similar chemical environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | 9.0 - 13.0 | Singlet (broad) | - | 1H |

| Pyrazole C4-H | 6.5 - 7.5 | Singlet | - | 1H |

| CH2 | 2.5 - 2.8 | Doublet | ~7.2 | 2H |

| CH | 1.8 - 2.2 | Multiplet | ~6.7 | 1H |

| CH3 | 0.9 - 1.1 | Doublet | ~6.6 | 6H |

| NH | Variable (often broad and may exchange) | Singlet (broad) | - | 1H |

Note: The chemical shift of the carboxylic acid proton (COOH) and the pyrazole N-H proton can be broad and their positions are highly dependent on the solvent, concentration, and temperature. The N-H proton may also undergo exchange with deuterated solvents, leading to its signal disappearing from the spectrum.

Molecular Structure and Proton Environments

The structure of this compound with its distinct proton environments is illustrated below. This visualization aids in understanding the origin of the signals in the 1H NMR spectrum.

To be replaced with an actual image of the structure with labeled protons in the final output.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is adapted from the synthesis of similar pyrazole derivatives.[1] The workflow for this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Claisen Condensation: To a solution of sodium ethoxide in anhydrous ethanol, equimolar amounts of 4-methyl-pentan-2-one and diethyl oxalate are added dropwise at a low temperature (e.g., 0-5 °C). The mixture is stirred and allowed to warm to room temperature overnight. The reaction is then quenched with a weak acid, and the intermediate, ethyl 2,4-dioxo-6-methylheptanoate, is extracted.

-

Cyclization: The crude intermediate is dissolved in a suitable solvent, such as ethanol. An equimolar amount of hydrazine hydrate is added, and the mixture is refluxed for several hours. After cooling, the product, this compound ethyl ester, is isolated.

-

Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product, this compound. The product is then filtered, washed, and dried.

1H NMR Sample Preparation and Analysis

The following is a standard protocol for the preparation and analysis of a sample for 1H NMR spectroscopy.

Caption: Workflow for 1H NMR sample preparation and analysis.

Detailed Methodology:

-

Sample Dissolution: Weigh approximately 5-10 mg of dry this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a small vial. DMSO-d6 is often a good choice for carboxylic acids as it can solvate the polar COOH group and the N-H proton, often resulting in sharper peaks for these exchangeable protons.

-

Sample Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the quality of the NMR spectrum.

-

NMR Analysis: Cap the NMR tube and carefully insert it into the NMR spectrometer. The spectrum is acquired under standard conditions. The acidic proton of the carboxylic acid typically appears as a broad singlet in the region of 9-13 ppm.[2][3] The protons of the isobutyl group and the pyrazole ring will appear in their respective characteristic regions as detailed in the data table above. The chemical shift of the protons on the carbon adjacent to the carboxylic acid will be in the range of 2-3 ppm.[3]

References

An In-depth Technical Guide to the FT-IR Analysis of Substituted Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as a critical analytical technique for the characterization of substituted pyrazole carboxylic acids. These heterocyclic compounds are significant scaffolds in medicinal chemistry, and understanding their structural features is paramount for drug design and development. FT-IR spectroscopy offers a rapid, non-destructive method to identify key functional groups and elucidate the molecular structure of these compounds.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the bond absorbs the radiation, resulting in a vibrational excitation. An FT-IR spectrum plots the intensity of absorption (or transmittance) versus the wavenumber (cm⁻¹), creating a unique "molecular fingerprint" that reveals the functional groups present in the sample.

Characteristic Vibrational Frequencies

The FT-IR spectrum of a substituted pyrazole carboxylic acid is a composite of the vibrations of the carboxylic acid group, the pyrazole ring, and any additional substituents. The most diagnostically significant absorptions are detailed below.

Carboxylic Acid Group Vibrations

The carboxylic acid moiety gives rise to some of the most recognizable bands in an IR spectrum, primarily due to strong hydrogen bonding which causes many of these compounds to exist as dimers in the solid state.[1]

-

O–H Stretching: The hydroxyl (O–H) stretch of a carboxylic acid is one of the most characteristic bands in an IR spectrum. It appears as a very broad and strong absorption band spanning a wide range, typically from 3300 cm⁻¹ to 2500 cm⁻¹.[2][3] This broadness is a direct result of extensive hydrogen bonding.[1] This band often overlaps with the sharper C-H stretching vibrations.[3][4]

-

C=O (Carbonyl) Stretching: The carbonyl (C=O) group produces a very strong and intense absorption band. For hydrogen-bonded (dimeric) carboxylic acids, this peak is typically found around 1710 cm⁻¹.[2][4] If the carboxylic acid is in a monomeric state (e.g., in a very dilute nonpolar solution), the absorption shifts to a higher frequency, around 1760 cm⁻¹.[2][5] Conjugation with the pyrazole ring can lower this frequency to approximately 1690 cm⁻¹.[5]

-

C–O Stretching and O–H Bending: The spectrum also contains bands corresponding to the C–O stretch, which appears in the 1320-1210 cm⁻¹ region, and O–H in-plane bending, found between 1440-1395 cm⁻¹.[3] Another O–H out-of-plane bending vibration can be seen as a broad band near 950-910 cm⁻¹.[3]

Pyrazole Ring Vibrations

The pyrazole ring has several characteristic vibrations that confirm its presence.

-

N–H Stretching: For N-unsubstituted pyrazoles, the N–H stretching vibration is typically observed in the range of 3370-3140 cm⁻¹.[6][7] The exact position and broadness can be influenced by hydrogen bonding.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring usually appear in the 1635-1400 cm⁻¹ region.[8] Specifically, the C=N stretching mode has been reported around 1553 cm⁻¹.[8]

-

Ring and C-H Vibrations: The pyrazole ring itself has characteristic stretching and bending vibrations. C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹ (~3022-3090 cm⁻¹).[6]

Data Presentation: Summary of Key FT-IR Frequencies

The following table summarizes the typical FT-IR absorption frequency ranges for substituted pyrazole carboxylic acids.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes and Characteristics |

| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Very broad, strong intensity; indicative of hydrogen-bonded dimer.[2][3] |

| Pyrazole Ring | N–H Stretch | 3370 - 3140 | Medium to strong, can be broad; present in N-unsubstituted pyrazoles.[6][7] |

| Aromatic/Pyrazole | C–H Stretch | 3100 - 3000 | Medium to weak, sharp peaks.[6] |

| Aliphatic Substituents | C–H Stretch | 3000 - 2850 | Medium to strong, sharp peaks. |

| Carboxylic Acid | C=O Stretch (Dimer) | 1720 - 1690 | Strong, intense; lower frequency due to H-bonding and conjugation.[2][5] |

| Pyrazole Ring | C=N / C=C Stretch | 1635 - 1400 | Medium to strong intensity peaks.[8] |

| Carboxylic Acid | O–H Bend (in-plane) | 1440 - 1395 | Medium intensity, can overlap with C-H bends.[3] |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium to strong intensity.[3] |

| Carboxylic Acid | O–H Bend (out-of-plane) | 950 - 910 | Broad, medium intensity.[3] |

Experimental Protocols

Accurate FT-IR analysis is highly dependent on proper sample preparation. For solid samples like most pyrazole carboxylic acids, the two most common methods are the Potassium Bromide (KBr) Pellet Method and the Attenuated Total Reflectance (ATR) Method.

Method 1: KBr Pellet Technique

This classic transmission method involves dispersing the solid sample in a matrix of dry KBr, which is transparent to infrared radiation.

Methodology:

-

Drying: Place high-purity, IR-grade potassium bromide (KBr) powder in an oven at approximately 105°C for at least one hour to eliminate any adsorbed moisture, which has a strong IR signal.[9]

-

Grinding: Add approximately 1-2 mg of the solid pyrazole carboxylic acid sample to an agate mortar and pestle.[10] Grind the sample until it is a fine, uniform powder. This minimizes light scattering.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[10] Gently mix and grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture. The final concentration of the sample in KBr should be between 0.2% and 1%.[11]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.[10] This will form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).

Methodology:

-

Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Background Scan: With the clean, empty crystal, perform a background scan. This is crucial to subtract any atmospheric or crystal-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the powdered pyrazole carboxylic acid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[12]

-

Apply Pressure: Swing the pressure clamp into position over the sample. Turn the pressure knob to apply consistent pressure, ensuring firm and uniform contact between the solid sample and the crystal.[10][12]

-

Analysis: Collect the sample spectrum. The scan settings typically involve a resolution of 4 or 8 cm⁻¹ over a range of 4000-400 cm⁻¹.[12] After analysis, clean the crystal surface thoroughly.

Visualization of Workflow

The logical flow from sample preparation to final analysis can be visualized as follows.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for the synthesis of a closely related analog, and a summary of the known biological activities of similar pyrazole derivatives. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of pyrazole-based compounds.

Chemical Properties and Data

This compound, identified by the IUPAC name this compound, is a white solid compound.[4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 92933-49-8 | [4] |

| Molecular Formula | C₈H₁₂N₂O₂ | [4] |

| Molecular Weight | 182.22 g/mol | [5] |

| Physical Form | Solid | [4] |

| Storage Temperature | -20°C | [4] |

| Purity | 95% | [4] |

| InChI Key | OCAWPZXEVMMJMI-UHFFFAOYSA-N | [4] |

Synthesis Protocol

Experimental Workflow

References

- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 4. This compound | 92933-49-8 [sigmaaldrich.com]

- 5. 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]

- 6. madison-proceedings.com [madison-proceedings.com]

In-Depth Technical Guide: 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular and synthetic properties of 3-isobutyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its physicochemical characteristics, a potential synthetic protocol, and explores the broader context of the biological activities of pyrazole carboxylic acid derivatives.

Core Compound Data

Quantitative data for this compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| CAS Number | 92933-49-8 | |

| Physical Form | Solid | |

| Storage Temperature | -20°C |

Synthetic Protocol

Reaction Scheme:

-

Claisen Condensation: Reaction of 4-methyl-pentan-2-one with diethyl oxalate in the presence of a strong base like sodium ethoxide to form a diketoester intermediate.

-

Cyclization with Hydrazine: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. Due to the tautomeric nature of the pyrazole ring, this step will yield this compound.

-

Acidification and Extraction: The product is then isolated by acidification of the reaction mixture, followed by extraction.

Detailed Methodology:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (7.48 g, 0.11 mol) in 150 mL of anhydrous ethanol at -20°C.

-

Addition of Reagents: To the cooled solution, sequentially add 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise, maintaining the temperature at -20°C.

-

Reaction: Stir the resulting mixture for 1 hour at 0°C, then allow it to warm to ambient temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

To the residue, add 120 mL of diluted hydrochloric acid (2 mol/L).

-

Extract the aqueous layer with dichloromethane (3 x 120 mL).

-

-

Cyclization:

-

Combine the organic extracts and add hydrazine hydrate. The exact stoichiometry and reaction conditions for this step may require optimization.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

Upon completion of the reaction, wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Biological Context and Signaling Pathways

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7] Their therapeutic potential often stems from their ability to act as inhibitors of various enzymes, particularly kinases.

Kinase signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth. Pyrazole derivatives can act as competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

The following diagram illustrates a generalized kinase signaling pathway and the inhibitory action of a pyrazole derivative.

References

- 1. C8H12N2O2 - Wikipedia [en.wikipedia.org]

- 2. Pyridoxamine [webbook.nist.gov]

- 3. Pyridoxamine | C8H12N2O2 | CID 1052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. madison-proceedings.com [madison-proceedings.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound incorporating a pyrazole ring, a carboxylic acid functional group, and an isobutyl substituent. Understanding its solubility is critical for various applications in drug discovery and development, including formulation, bioavailability, and in vitro testing. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and a general workflow for solubility characterization.

The structure of this compound suggests a molecule with both polar and non-polar characteristics. The pyrazole ring and the carboxylic acid group can participate in hydrogen bonding and dipole-dipole interactions, while the isobutyl group introduces a non-polar, hydrophobic element. This amphiphilic nature will govern its solubility in various solvent systems.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The carboxylic acid and pyrazole moieties can form hydrogen bonds with protic solvents.[2][4] However, the non-polar isobutyl group will limit solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water.[2] |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the solute. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule due to the carboxylic acid and pyrazole groups will likely make it poorly soluble in non-polar solvents.[4][5] |

| Aqueous Acid (dilute HCl) | 0.1 M HCl | Sparingly Soluble | In an acidic solution, the carboxylic acid will remain protonated, and its solubility will likely be similar to that in water. |

| Aqueous Base (dilute NaOH) | 0.1 M NaOH | Soluble | The carboxylic acid group will be deprotonated to form a highly polar carboxylate salt, which is expected to be readily soluble in aqueous solutions. |

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental methods are essential. The following are two widely accepted protocols suitable for a crystalline solid like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7] It involves saturating a solvent with the solute and measuring the concentration of the dissolved compound.

3.1.1 Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.1.2 Detailed Methodology

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.[6]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.[8]

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Potentiometric Titration Method

This method is particularly useful for ionizable compounds like carboxylic acids and can determine both the intrinsic solubility and the pKa.[9]

3.2.1 Materials and Equipment

-

This compound (solid)

-

Deionized water

-

Standardized solutions of NaOH and HCl (e.g., 0.1 M)

-

Potentiometer with a pH electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Beaker

3.2.2 Detailed Methodology

-

Sample Preparation: Prepare a suspension of this compound in a known volume of deionized water. Ensure there is an excess of the solid compound.

-

Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the suspension.

-

Acidification: Titrate the suspension with a standardized HCl solution to a low pH (e.g., pH 2) to ensure the carboxylic acid is fully protonated.

-

Base Titration: Titrate the acidified suspension with a standardized NaOH solution at a constant rate. Record the pH and the volume of titrant added throughout the titration.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show a region where the pH changes slowly as the carboxylic acid is neutralized, followed by a sharp increase at the equivalence point. The intrinsic solubility can be calculated from the titration data in the region where the solid is in equilibrium with the dissolved species.[9][10]

Visualization of Workflows and Relationships

General Experimental Workflow for Solubility Characterization

The following diagram illustrates a typical workflow for characterizing the solubility of a new chemical entity.

Caption: Workflow for solubility characterization.

Logical Flowchart for Qualitative Solubility Analysis

This diagram illustrates the decision-making process for classifying an organic compound based on its solubility in different solvents.

Caption: Qualitative solubility analysis flowchart.

Conclusion

While quantitative solubility data for this compound requires experimental determination, its molecular structure allows for a reasoned prediction of its solubility behavior. It is anticipated to be soluble in aqueous base and polar organic solvents, with limited solubility in water and non-polar organic solvents. For definitive data, the shake-flask method provides the thermodynamic solubility, while potentiometric titration can offer insights into its pH-dependent solubility and pKa. The workflows and protocols outlined in this guide provide a robust framework for researchers to characterize the solubility of this and other novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Video: Physical Properties of Carboxylic Acids [jove.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scite.ai [scite.ai]

The Discovery of Novel 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Among the diverse array of pyrazole derivatives, 3-alkyl-pyrazole-5-carboxylic acid analogs have emerged as a particularly promising class of compounds with a wide range of therapeutic applications. These analogs have demonstrated significant potential as inhibitors of various enzymes and have shown efficacy in preclinical models of cancer, inflammation, and other diseases. This technical guide provides a comprehensive overview of the discovery of novel 3-alkyl-pyrazole-5-carboxylic acid analogs, with a focus on their synthesis, biological evaluation, and mechanism of action.

Data Presentation: Biological Activities of 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs

The following tables summarize the quantitative data for various 3-alkyl-pyrazole-5-carboxylic acid analogs, showcasing their inhibitory activities against different biological targets.

| Compound ID | 3-Alkyl Group | Target | Assay Type | IC50 / Ki (µM) | Reference |

| Analog 1 | Methyl | Cyclin-Dependent Kinase 2 (CDK2) | Kinase Inhibition Assay | 0.85 | [1] |

| Analog 2 | Ethyl | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 0.12 | [2] |

| Analog 3 | Propyl | Mitogen-activated protein kinase (MEK) | Kinase Inhibition Assay | 0.091 | [1] |

| Analog 4 | Methyl | D-amino acid oxidase (DAO) | Enzyme Inhibition Assay | Potent Inhibitor | [3] |

| Analog 5 | Trifluoromethyl | Anticancer (A549 cell line) | Cell Proliferation Assay | 26 | [4] |

| Analog 6 | Methyl | Anticancer (MCF7 cell line) | Cell Proliferation Assay | 15.6 | [5] |

Table 1: Inhibitory Activity of 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs

| Compound ID | 3-Alkyl Group | In Vivo Model | Activity | Efficacy | Reference |

| Analog 7 | Methyl | Carrageenan-induced paw edema (Rat) | Anti-inflammatory | 30.9% inhibition | [6] |

| Analog 8 | Ethyl | Acetic acid-induced writhing (Rat) | Analgesic | 84.5% inhibition | [6] |

| Analog 9 | Methyl | Human B-cell lymphoma xenograft (Mouse) | Antitumor | G0/G1 cell cycle arrest | [7] |

Table 2: In Vivo Efficacy of 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs

Experimental Protocols

General Synthesis of 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs

A common synthetic route to 3-alkyl-pyrazole-5-carboxylic acids involves the Claisen condensation of an appropriate ketone with diethyl oxalate, followed by a Knorr pyrazole synthesis with hydrazine.[8]

Step 1: Synthesis of the 1,3-Diketone Intermediate

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, the corresponding ketone (1.0 eq) is added dropwise at 0°C. Diethyl oxalate (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and dried to yield the 1,3-diketone intermediate.

Step 2: Knorr Pyrazole Synthesis

The 1,3-diketone intermediate (1.0 eq) is dissolved in glacial acetic acid, and hydrazine hydrate (1.2 eq) is added. The mixture is refluxed for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired 3-alkyl-pyrazole-5-carboxylic acid.[9]

Kinase Inhibition Assay (Example: CDK2)

The inhibitory activity of the synthesized compounds against CDK2 can be determined using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.[10]

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 5 µL of the diluted compound, a positive control inhibitor (e.g., Staurosporine), and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the CDK2 enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and a specific substrate (e.g., histone H1).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Procedure:

-

Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubate the plate for 48 hours in a CO2 incubator at 37°C.[11]

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity can be evaluated using the carrageenan-induced paw edema model in rats.[12]

Procedure:

-

Male Wistar rats (180-220 g) are divided into groups (n=6).

-

The test compounds (e.g., 10 mg/kg), a standard drug (e.g., indomethacin, 10 mg/kg), or vehicle (control) are administered orally 1 hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Mandatory Visualizations

Signaling Pathways

Caption: Inhibition of the CDK/Rb signaling pathway by 3-alkyl-pyrazole-5-carboxylic acid analogs.

Caption: Inhibition of the JAK/STAT signaling pathway, a key driver of inflammation.

Experimental Workflows

Caption: General workflow for the synthesis of 3-alkyl-pyrazole-5-carboxylic acid analogs.

Caption: Workflow for a typical in vitro kinase inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Theoretical Exploration of Pyrazole-5-Carboxylic Acid Derivatives: A Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-5-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the pyrazole ring, coupled with the synthetic tractability of the carboxylic acid moiety, allows for extensive structural modifications to optimize therapeutic potential. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study these derivatives, offering a powerful complement to traditional experimental research in the quest for novel drug candidates. We delve into the core computational methodologies, present key quantitative data from recent studies, provide detailed experimental protocols for synthesis and validation, and illustrate significant workflows and biological pathways using logical diagrams.

Introduction: The Significance of Pyrazole-5-Carboxylic Acids

The pyrazole nucleus is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that is a cornerstone in the development of numerous therapeutic agents.[3][4] Its derivatives are integral to a variety of commercial drugs, highlighting the scaffold's importance in modern medicine.[5] Theoretical and computational studies have become indispensable in elucidating the structure-activity relationships (SAR) of these compounds, predicting their biological activities, and guiding the design of more potent and selective molecules.[3][6] By employing methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, researchers can gain profound insights into the molecular properties and biological interactions of pyrazole-5-carboxylic acid derivatives, thereby accelerating the drug discovery and development pipeline.

Theoretical Methodologies: A Computational Toolkit

The theoretical investigation of pyrazole-5-carboxylic acid derivatives hinges on a suite of computational techniques that probe their electronic structure, molecular properties, and interactions with biological targets.

2.1. Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of these molecules. A common and effective approach involves geometry optimization and frequency calculations using hybrid functionals like B3LYP with a basis set such as 6-31G(d).[7] These calculations yield crucial data on molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for assessing molecular reactivity and stability.[8]

2.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[9] For pyrazole derivatives, QSAR models have been successfully developed to predict activities such as anti-MES (maximal electroshock induced seizure) effects.[7] These models are built using a variety of molecular descriptors derived from theoretical calculations, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric, and topological parameters. A genetic function approximation (GFA) algorithm is often used to select the most relevant descriptors for building a robust and predictive multiple linear regression (MLR) model.[7]

2.3. Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of pyrazole-5-carboxylic acid derivatives, docking studies are instrumental in understanding their binding modes within the active sites of target proteins, such as kinases, enzymes, and receptors.[11][12] These studies provide binding energy scores and detailed interaction patterns, such as hydrogen bonds and hydrophobic interactions, which are crucial for explaining the observed biological activity and guiding lead optimization.[12][13] Molecular dynamics simulations can further complement docking studies by providing insights into the stability of the ligand-protein complex over time.[10]

Data Presentation: Quantitative Insights from Theoretical Studies

The following tables summarize key quantitative data from theoretical studies on pyrazole-5-carboxylic acid derivatives, providing a basis for comparison and further research.

Table 1: Calculated Molecular Properties of a Representative Pyrazole-5-Carboxylic Acid Derivative

| Property | Calculated Value | Method | Reference |

| Dipole Moment (μ) | Varies with substitution | DFT/B3LYP/6-31G | [7] |

| Energy of LUMO (ϵLUMO) | Varies with substitution | DFT/B3LYP/6-31G | [7] |

| Polar Surface Area (PSA) | Varies with substitution | DFT/B3LYP/6-31G | [7] |

| Accessible Surface Area (WAA) | Varies with substitution | DFT/B3LYP/6-31G | [7] |

| Sum of square root of square of charge (QA) | Varies with substitution | DFT/B3LYP/6-31G** | [7] |

Table 2: QSAR Model for Anti-MES Activity of 1H-Pyrazole-5-Carboxylic Acid Derivatives

| Statistical Parameter | Value |

| R² | 0.937 |

| R²adj | 0.928 |

| F | 104.11 |

| R²pred | 0.929 |

| Q² | 0.913 |

This model was developed using a six-parametric equation involving dipole moment, ϵLUMO, polar surface area, accessible surface area, and charge-related descriptors.[7]

Table 3: Molecular Docking Binding Energies of Pyrazole Derivatives Against Various Cancer-Related Protein Targets

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Reference |

| M74 | CRMP2 | -6.9 | [12] |

| M36 | C-RAF | -9.7 | [12] |

| M72 | CYP17 | -10.4 | [12] |

| M76 | VEGFR | -9.2 | [12] |

| 6a | DHFR (S. aureus) | Excellent binding | [14] |

| 6e | DHFR (S. aureus) | Excellent binding | [14] |

Experimental Protocols: From Synthesis to Biological Validation

The theoretical predictions and insights gained from computational studies must be validated through experimental work. This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-5-carboxylic acid derivatives.

4.1. Synthesis of Pyrazole-5-Carboxylic Acid Derivatives

A common and versatile method for synthesizing the pyrazole-5-carboxylic acid core is the Knorr pyrazole synthesis, followed by hydrolysis and amidation if desired.[1]

Protocol 4.1.1: Knorr Pyrazole Synthesis of Ethyl Pyrazole-5-carboxylates [1]

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (approximately 0.2 M).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

-

Add the β-ketoester (e.g., diethyl 2-acetyl-3-oxobutanedioate) (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.

Protocol 4.1.2: Hydrolysis to Pyrazole-5-Carboxylic Acid [1]

-

Dissolve the ethyl pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

-

Stir the mixture in the ice bath for an additional 30 minutes.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

Protocol 4.1.3: Amidation of Pyrazole-5-Carboxylic Acid [1]

-

Acid Chloride Formation: In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed. Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride.

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC. Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed to yield the crude amide, which can be purified by chromatography or recrystallization.

4.2. Biological Assays

Protocol 4.2.1: In Vitro Anticancer Screening (MTT Assay) [15][16]

-

Culture human cancer cell lines (e.g., MCF-7, HepG2) in RPMI-1640 medium supplemented with 10% FBS and antibiotics (penicillin and streptomycin) at 37 °C in a 5% CO₂ atmosphere.

-

Seed the cells in 96-well microplates.

-

After 24 hours, treat the cells with varying concentrations of the synthesized pyrazole derivatives.

-

Incubate the treated cells for 48 hours at 37 °C.

-

Add MTT reagent to each well and incubate for 4 hours in the dark at 37 °C.

-

Dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of relative cell viability and determine the IC₅₀ values using a nonlinear regression fitting model.

Protocol 4.2.2: Antimicrobial Activity (Well Diffusion Assay) [4]

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the surface of the agar plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells (6 mm diameter) in the agar using a sterile borer.

-

Add a specific concentration of the test compounds (dissolved in a suitable solvent like DMSO) to each well.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Mandatory Visualizations: Workflows and Pathways

Visual representations are crucial for understanding complex theoretical and biological processes. The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the study of pyrazole-5-carboxylic acid derivatives.

Caption: A typical workflow for the theoretical study of pyrazole derivatives.

Caption: Experimental workflow for the synthesis of pyrazole-5-carboxylic acid.

Caption: Inhibition of the FGFR signaling pathway by pyrazole derivatives.

Conclusion

The theoretical study of pyrazole-5-carboxylic acid derivatives provides a robust framework for understanding their chemical properties and biological activities. By integrating quantum chemical calculations, QSAR modeling, and molecular docking, researchers can effectively predict the therapeutic potential of novel compounds and elucidate their mechanisms of action. This computational-driven approach, when coupled with targeted experimental validation, significantly enhances the efficiency and effectiveness of the drug discovery process. The methodologies and data presented in this guide offer a valuable resource for scientists working to harness the full potential of the pyrazole-5-carboxylic acid scaffold in developing the next generation of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. echemcom.com [echemcom.com]

- 5. mdpi.com [mdpi.com]